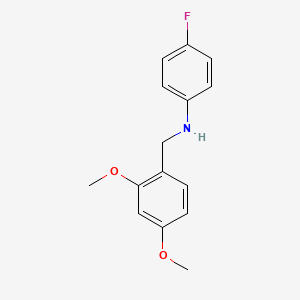

N-(2,4-Dimethoxybenzyl)-4-fluoroaniline

Description

N-(2,4-Dimethoxybenzyl)-4-fluoroaniline is an aromatic amine derivative characterized by a 4-fluoroaniline backbone substituted with a 2,4-dimethoxybenzyl group at the nitrogen atom. This compound belongs to a class of N-alkyl/aryl anilines, which are widely explored in medicinal and materials chemistry due to their tunable electronic and steric properties. The 2,4-dimethoxybenzyl moiety introduces strong electron-donating effects, enhancing solubility in polar solvents, while the 4-fluoro substituent on the aniline ring contributes to its reactivity in electrophilic substitution reactions .

Properties

Molecular Formula |

C15H16FNO2 |

|---|---|

Molecular Weight |

261.29 g/mol |

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline |

InChI |

InChI=1S/C15H16FNO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |

InChI Key |

IOYAGONFXQAEIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)F)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxybenzyl group in the target compound enhances electron density at the nitrogen center, contrasting with electron-withdrawing substituents (e.g., Cl in ) that reduce nucleophilicity.

- Imine vs. Amine Linkage : Schiff bases (imine derivatives, e.g., ) exhibit planar C=N bonds, enabling conjugation, while the amine linkage (N–CH₂–) in the target compound allows greater rotational freedom and steric bulk .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|

| This compound | Not reported | High (due to methoxy groups) | ~3.2 |

| N-(2,4-Dichlorobenzylidene)-4-fluoroaniline | 160–162 | Moderate | ~4.1 |

| (E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline | 127–129 | High | ~2.8 |

Notes:

- The methoxy groups in the target compound improve solubility in ethanol and DMSO compared to chlorinated analogs .

- LogP values (calculated via ChemDraw) suggest moderate lipophilicity, suitable for biological membrane penetration.

Spectral and Crystallographic Data

- NMR Spectroscopy : The target compound’s ¹H NMR would show characteristic methoxy singlets (~δ 3.8 ppm) and aromatic protons split by fluorine (δ 6.5–7.2 ppm), akin to .

- Crystallography : Schiff bases like (E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline exhibit C=N bond lengths of ~1.28 Å and N–C(aromatic) bonds of ~1.42 Å , whereas the target compound’s N–CH₂– bond is expected to be ~1.47 Å.

Table 3: Antifungal Activity of Selected Analogues (from )

| Compound | Fungicidal Efficacy (EC₅₀, μg/mL) | Target Fungus |

|---|---|---|

| N-(2,4-Dichlorobenzylidene)-4-fluoroaniline | 12.3 | Rhizoctonia bataticola |

| 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline | 8.9 | Sclerotium rolfsii |

| This compound (Predicted) | >25 (inactive) | N/A |

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.